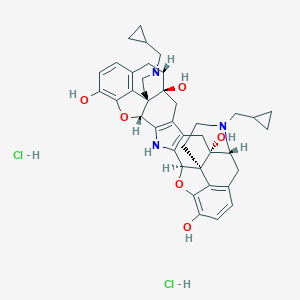

Norbinaltorphimine dihydrochloride

Description

Significance of Kappa Opioid Receptor Modulation in Neuropharmacology

The kappa opioid receptor system is a key player in modulating a wide array of neurological processes. nih.gov KORs are widely distributed throughout the central and peripheral nervous systems and are involved in pain perception, mood, stress responses, and addiction. nih.govfrontiersin.org

Activation of KORs by their endogenous ligands, the dynorphins, or by exogenous agonists generally leads to the suppression of neuronal activity. frontiersin.org This has significant implications for various neurological and psychiatric conditions. For instance, the KOR system is implicated in the negative affective states associated with chronic pain and drug withdrawal. frontiersin.orgyoutube.com Consequently, KOR antagonists like nor-BNI are invaluable for studying these conditions and for exploring potential therapeutic interventions. frontiersin.org Research suggests that blocking KORs can produce antidepressant- and anxiolytic-like effects in animal models. wikipedia.org

Historical Context of nor-Binaltorphimine dihydrochloride (B599025) Development as a Research Tool

Nor-Binaltorphimine and its precursor, binaltorphimine (B218271) (BNI), were the first highly selective KOR antagonists to be discovered. nih.govwikipedia.org Developed through the chemical modification of naltrexone (B1662487), a non-selective opioid antagonist, nor-BNI emerged as a bivalent ligand, essentially two naltrexone-like molecules linked together. nih.govnih.gov This dimeric structure is thought to contribute to its high affinity and selectivity for the KOR. The development of nor-BNI in the late 1980s provided researchers with an unprecedented tool to dissect the specific functions of the kappa opioid system, distinguishing them from those of the mu and delta opioid receptors. nih.govmerckmillipore.com

Overview of its Distinctive Pharmacological Profile

The most striking feature of nor-Binaltorphimine dihydrochloride is its high selectivity and potency as a KOR antagonist. medchemexpress.comtargetmol.com It exhibits significantly lower affinity for mu and delta opioid receptors. nih.govmedchemexpress.com This selectivity is crucial for isolating the effects of KOR modulation in complex biological systems.

One of the most remarkable characteristics of nor-BNI is its exceptionally long duration of action in vivo, with its antagonist effects lasting for several weeks to even months after a single administration in animal studies. wikipedia.orgnih.gov This prolonged action is not fully understood but is thought to be related to its pharmacokinetic properties and potential for covalent binding or sequestration within certain cellular compartments. nih.gov While it acts as a reversible antagonist in in-vitro preparations, its in-vivo effects are long-lasting. nih.govmedchemexpress.com

Table 1: Receptor Binding Profile of nor-Binaltorphimine

| Receptor Subtype | Antagonist Potency (pA2) | Selectivity |

| Kappa (κ) | 10.2 - 10.4 | High |

| Mu (μ) | 7.4 - 7.6 | Low |

| Delta (δ) | 7.6 - 7.8 | Low |

Data sourced from MedChemExpress and TargetMol medchemexpress.comtargetmol.com

Table 2: Physicochemical Properties of nor-Binaltorphimine dihydrochloride

| Property | Value |

| Molecular Formula | C40H43N3O6 · 2HCl |

| Molecular Weight | 734.71 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water to 50 mM |

| Purity | ≥98% (HPLC) |

Data sourced from Sigma-Aldrich and Tocris Bioscience sigmaaldrich.comtocris.comsigmaaldrich.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2S,7S,8S,12R,20R,24R,32R)-11,33-bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H43N3O6.2ClH/c44-25-7-5-21-13-27-39(46)15-23-24-16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,10-12-43(28)18-20-3-4-20)36(49-34)32(24)41-31(23)35-37(39,29(21)33(25)48-35)9-11-42(27)17-19-1-2-19;;/h5-8,19-20,27-28,35-36,41,44-47H,1-4,9-18H2;2*1H/t27-,28-,35+,36+,37+,38+,39-,40-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJPJLHRMGPDPV-LZQROVCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)[C@H]9[C@@]12CCN([C@@H]([C@@]1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H45Cl2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018083 | |

| Record name | nor-Binaltorphimine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113158-34-2 | |

| Record name | Norbinaltorphimine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113158342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nor-Binaltorphimine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORBINALTORPHIMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8WNP37PIV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action

Kappa Opioid Receptor Antagonism and Inverse Agonism

Nor-BNI's interaction with the kappa opioid receptor is multifaceted, characterized by its high selectivity and complex functional outcomes that extend beyond simple blockade.

Ligand Binding Dynamics and Receptor Occupancy

Nor-BNI exhibits a high affinity and remarkable selectivity for the kappa opioid receptor over mu and delta opioid receptors. medchemexpress.comnih.gov In vitro studies have consistently demonstrated its potent antagonist activity at kappa receptors. nih.govcapes.gov.br The pA2 values, a measure of antagonist potency, for nor-BNI in antagonizing the effects of kappa agonists range from 10.2 to 10.4. medchemexpress.comtargetmol.com In stark contrast, its potency at mu and delta receptors is significantly lower, with pA2 values of 7.4-7.6 and 7.6-7.8, respectively. medchemexpress.comtargetmol.com This pronounced selectivity makes nor-BNI an invaluable pharmacological tool for dissecting kappa opioid system functions.

The in vivo time course of nor-BNI's antagonist action is notably slow in onset but exceptionally long-lasting. nih.govnih.govwikipedia.org Following subcutaneous administration, significant kappa-antagonistic effects are not immediately apparent, gradually increasing to a peak at around 2 hours. nih.gov This antagonistic action can persist for at least four days. nih.gov This extended duration of action is not fully explained by simple receptor occupancy and suggests a more complex mechanism involving the induction of a prolonged desensitization of the KOR. nih.gov Interestingly, while primarily a kappa antagonist, nor-BNI can exert transient mu-antagonistic effects in vivo, which peak around 30 minutes and dissipate within a few hours, a timeline more typical of a reversible antagonist like naltrexone (B1662487). nih.gov

Table 1: Antagonist Potency of nor-Binaltorphimine dihydrochloride (B599025) at Opioid Receptors

| Receptor Subtype | pA2 Value |

|---|---|

| Kappa (κ) | 10.2 - 10.4 |

| Mu (μ) | 7.4 - 7.6 |

| Delta (δ) | 7.6 - 7.8 |

Data sourced from MedChemExpress and TargetMol. medchemexpress.comtargetmol.com

Functional Selectivity and Biased Agonism at Kappa Opioid Receptors

While traditionally classified as a competitive antagonist, emerging evidence reveals that nor-BNI acts as a biased agonist at the kappa opioid receptor. nih.gov This means it can selectively activate certain intracellular signaling pathways while simultaneously blocking others. This phenomenon, also known as functional selectivity, is a growing area of interest in G protein-coupled receptor (GPCR) pharmacology. wikipedia.org

Specifically, nor-BNI acts as an antagonist for G protein-mediated signaling, such as the inhibition of adenylyl cyclase activity. nih.gov However, it concurrently functions as an agonist for the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov This biased agonism is thought to be a key mechanism underlying its long-lasting effects on KOR function. nih.govsemanticscholar.org The concept of biased agonism offers a more nuanced understanding of ligand-receptor interactions, moving beyond the traditional labels of agonist and antagonist to consider the specific downstream signaling profiles elicited by different ligands. wikipedia.org

Intracellular Signaling Pathways and Downstream Effects

The binding of nor-BNI to the kappa opioid receptor initiates a cascade of intracellular events, demonstrating its ability to differentially modulate various signaling pathways.

G-Protein Coupled Receptor Signaling Modulation

As a G protein-coupled receptor, the kappa opioid receptor's primary signaling mechanism involves the activation of heterotrimeric G proteins. nih.govfrontiersin.orgnih.gov Opioid receptors, including the KOR, typically couple to inhibitory G proteins (Gi/o), which lead to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. frontiersin.orgiasp-pain.org Nor-BNI effectively antagonizes this G protein-dependent pathway. For instance, it blocks the KOR-mediated inhibition of adenylyl cyclase activity. nih.gov This action is consistent with its classification as a KOR antagonist in the context of G protein signaling.

MAPK Pathway Interactions (e.g., JNK, ERK)

The mitogen-activated protein kinase (MAPK) signaling cascade is a crucial pathway for transducing extracellular signals into cellular responses. news-medical.net Nor-BNI exhibits a fascinating and selective interaction with components of the MAPK pathway.

Research has shown that nor-BNI activates c-Jun N-terminal kinase (JNK) in a KOR-dependent manner in various models, including peripheral sensory neurons, HEK293 cells expressing KOR, and in the brains of wild-type mice. nih.govsemanticscholar.org This JNK activation is a key element in the long-term blockade of KOR function induced by nor-BNI. nih.govsemanticscholar.org The sustained antagonism of KOR-mediated antinociception by nor-BNI is dependent on this JNK activity and requires new protein synthesis. nih.gov

In contrast to its effect on JNK, nor-BNI does not block the activation of another major MAPK, extracellular signal-regulated kinase (ERK), that is stimulated by KOR agonists like U-50,488H. nih.gov In fact, while blocking the G-protein dependent signaling that leads to ERK activation by agonists, nor-BNI itself can increase phospho-JNK levels. researchgate.net This differential effect on JNK and ERK pathways further solidifies the concept of nor-BNI as a biased agonist. nih.gov

Table 2: Differential Effects of nor-BNI on KOR-Mediated Signaling

| Signaling Pathway | Effect of KOR Agonist (e.g., U-50,488H) | Effect of nor-BNI |

|---|---|---|

| Gαi-mediated Inhibition of Adenylyl Cyclase | Inhibition | Antagonism |

| c-Jun N-terminal Kinase (JNK) Activation | Activation | Agonism (Activation) |

| Extracellular Signal-Regulated Kinase (ERK) Activation | Activation | No Blockade of Agonist-Induced Activation |

This table summarizes the biased agonism of nor-BNI at the kappa opioid receptor. nih.govresearchgate.net

β-Arrestin Recruitment and Receptor Internalization

The recruitment of β-arrestins to activated GPCRs is a critical step in receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways. While the direct effects of nor-BNI on β-arrestin recruitment and KOR internalization are not as extensively detailed in the provided context, the long-term desensitization of the KOR that it induces suggests a potential role for these processes. nih.gov Generally, β-arrestin recruitment can lead to the uncoupling of the receptor from G proteins and its subsequent removal from the cell surface via internalization, thereby diminishing the cell's responsiveness to further stimulation. The sustained nature of nor-BNI's antagonism points towards a mechanism that goes beyond simple competitive binding and may involve long-term regulatory changes in the receptor's availability and signaling capacity.

Regulation of Adenylyl Cyclase Activity

Nor-binaltorphimine dihydrochloride plays a significant role in modulating the activity of adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP). Kappa-opioid receptor activation by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. However, research has demonstrated that nor-BNI can effectively reverse this process.

In studies utilizing PC12 cells, a kappa-opioid agonist was shown to significantly inhibit the nicotine-induced increase in cAMP production. This inhibitory effect was completely reversed by the co-administration of nor-binaltorphimine dihydrochloride, demonstrating its ability to block the agonist-mediated suppression of adenylyl cyclase activity. This restoration of cAMP levels highlights nor-BNI's function in preventing the downstream consequences of KOR-induced adenylyl cyclase inhibition.

Impact on Tyrosine Hydroxylase Activity and Catecholamine Biosynthesis

The biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine (B1211576), norepinephrine (B1679862), and epinephrine, is a tightly regulated process. The rate-limiting enzyme in this pathway is tyrosine hydroxylase (TH), which catalyzes the conversion of tyrosine to L-DOPA. Nor-binaltorphimine dihydrochloride has been shown to influence this critical step in neurotransmitter synthesis.

| Experimental Condition | Effect on Tyrosine Hydroxylase (TH) Activity | Effect on TH mRNA Levels | Reversal by nor-BNI |

| Nicotine (B1678760) + Kappa-Opioid Agonist | Inhibition of nicotine-induced increase | Inhibition of nicotine-induced increase | Complete |

Influence on Akt/eNOS Phosphorylation and Nitric Oxide Production

The Akt/eNOS signaling pathway is crucial for a variety of cellular processes, including the production of nitric oxide (NO), a key signaling molecule. Recent studies have shed light on the influence of the kappa-opioid system, and by extension nor-binaltorphimine dihydrochloride, on this pathway.

It has been demonstrated that stimulation of the kappa-opioid receptor with a selective agonist can protect against palmitate-induced apoptosis in human umbilical vein endothelial cells (HUVECs). This protective effect is mediated through the PI3K/Akt/eNOS signaling pathway. The KOR agonist was found to increase the phosphorylation of both Akt and endothelial nitric oxide synthase (eNOS). nih.gov Crucially, the selective KOR antagonist, nor-binaltorphimine dihydrochloride, was shown to abolish these effects. nih.gov The presence of nor-BNI prevented the agonist-induced phosphorylation of Akt and eNOS, indicating that it blocks the activation of this signaling cascade. nih.gov This interference with the Akt/eNOS pathway suggests that nor-BNI can modulate nitric oxide production. Furthermore, some research indicates that kappa-opioid agonists can decrease the release of nitric oxide-related molecules, an effect that would be antagonized by nor-BNI.

| Treatment | Effect on Akt Phosphorylation | Effect on eNOS Phosphorylation |

| Kappa-Opioid Agonist | Increased | Increased |

| Kappa-Opioid Agonist + nor-BNI | Abolished | Abolished |

Neurotransmitter System Interactions Beyond Opioids

While nor-binaltorphimine dihydrochloride is renowned for its high selectivity for the kappa-opioid receptor, evidence suggests that its interactions within the central nervous system are not exclusively confined to this target. nih.gov Under certain conditions, nor-BNI has been observed to function as an antagonist at other opioid receptor subtypes.

Specifically, studies involving repeated administration of nor-binaltorphimine have demonstrated that it can abolish the analgesic effects of not only kappa-opioid receptor agonists but also mu- and delta-opioid receptor agonists. This suggests a broader spectrum of activity than is typically observed with acute administration. This finding indicates that the pharmacological profile of nor-BNI can be influenced by the treatment regimen, expanding its potential interactions with different neurotransmitter systems beyond its primary classification as a selective KOR antagonist.

Preclinical Investigations of Behavioral and Neurobiological Effects

Antidepressant-like Phenotypes in Animal Models

A growing body of preclinical evidence suggests that nor-BNI possesses antidepressant-like properties. These effects have been observed across various animal models that mimic aspects of human depression.

Behavioral Despair Paradigms

Behavioral despair paradigms, such as the Forced Swim Test (FST) and the learned helplessness model, are widely used to screen for potential antidepressant medications. nih.govumn.edumdpi.commdpi.com In the FST, a common screening tool, nor-BNI has been shown to decrease immobility time in rats, an effect indicative of an antidepressant-like response. nih.govumn.edunih.gov This suggests that blocking KORs can produce behavioral effects similar to those of established antidepressant drugs. umn.eduresearchgate.net Studies have demonstrated that intracerebroventricular (i.c.v.) administration of nor-BNI dose-dependently reduces immobility in the FST. umn.eduresearchgate.net

The learned helplessness paradigm, another model of depression, has also been used to evaluate the effects of nor-BNI. Research indicates that central administration of KOR antagonists like nor-BNI can produce antidepressant-like behavioral effects in this model as well. nih.gov

Table 1: Effects of nor-Binaltorphimine in Behavioral Despair Paradigms

| Animal Model | Effect of nor-BNI | Reference |

|---|---|---|

| Forced Swim Test (FST) | Decreased immobility time | nih.govumn.edunih.gov |

| Learned Helplessness | Antidepressant-like behavioral effects | nih.gov |

Anhedonia Models

Anhedonia, the inability to experience pleasure, is a core symptom of depression. nih.govnih.govmaastrichtuniversity.nl The sucrose (B13894) preference test is a common method used to measure anhedonia in rodents. nih.govnih.govmaastrichtuniversity.nl While the direct effects of nor-BNI on sucrose preference as a primary measure of anhedonia are not as extensively documented as its effects in the FST, the broader understanding is that KOR antagonists can alleviate stress-induced anhedonic-like states. nih.gov For instance, nor-BNI has been shown to block stress-induced potentiation of cocaine-conditioned place preference, suggesting a role in modulating reward-related behaviors that are disrupted in anhedonia. nih.gov

Central Neurotrophic Factor Modulation

Brain-Derived Neurotrophic Factor (BDNF) is a key molecule involved in neuronal survival, growth, and plasticity, and its expression is often reduced in depression. Many clinically effective antidepressants increase BDNF levels. nih.gov Research has shown that central administration of nor-BNI can upregulate BDNF mRNA expression in the hippocampus of rats. nih.govnih.gov This effect on BDNF expression is a significant finding, as it provides a potential neurobiological mechanism for the antidepressant-like actions of nor-BNI. nih.gov The increase in hippocampal BDNF mRNA expression has been observed to coincide with the antidepressant-like behavioral effects of nor-BNI. nih.gov

Strain and Sex-Dependent Behavioral Responses

The behavioral effects of nor-BNI can be influenced by both the strain and sex of the animals. nih.gov For example, in the FST, nor-BNI decreased immobility in male C57Bl/6J and California mice, but it did not have the same effect in female mice of either strain. nih.gov This suggests that endogenous KOR signaling may play a less significant role in mediating immobility in female rodents in this particular test. nih.gov

Furthermore, studies investigating the role of the KOR system in ethanol (B145695) intake have revealed pronounced sex differences in the effects of nor-BNI in adult rats. nih.govscispace.com These findings highlight the importance of considering both genetic background and sex when evaluating the behavioral pharmacology of nor-BNI. nih.govfrontiersin.org

Table 2: Strain and Sex-Dependent Effects of nor-Binaltorphimine

| Species/Strain | Sex | Behavioral Test | Effect of nor-BNI | Reference |

|---|---|---|---|---|

| C57Bl/6J Mice | Male | Forced Swim Test | Decreased immobility | nih.gov |

| C57Bl/6J Mice | Female | Forced Swim Test | No effect on immobility | nih.gov |

| California Mice | Male | Forced Swim Test | Decreased immobility | nih.gov |

| California Mice | Female | Forced Swim Test | No effect on immobility | nih.gov |

| Adult Rats | Male | Ethanol Intake | Increased intake | nih.govscispace.com |

| Adult Rats | Female | Ethanol Intake | Decreased intake | nih.govscispace.com |

Anxiolytic-like Phenotypes in Animal Models

In addition to its antidepressant-like effects, nor-BNI has also been shown to produce anxiolytic-like effects in certain animal models of anxiety. wikipedia.org

Conflict Tests and Anxiety-Related Behavior Assays

Conflict tests and other anxiety-related behavioral assays, such as the elevated plus maze (EPM) and the light-dark box, are used to assess the anxiolytic potential of compounds. jcdr.netnih.gov The EPM relies on the natural aversion of rodents to open and elevated spaces, while the light-dark box test is based on their innate aversion to brightly lit areas. jcdr.netresearchgate.net

Modulation of Stress-Induced Aversion

Preclinical studies have demonstrated that nor-binaltorphimine (nor-BNI) can modulate behavioral responses to stress. The kappa opioid receptor (KOR) system, with its endogenous ligand dynorphin (B1627789), is activated in response to stress and is implicated in mediating the aversive components of the stress response. nih.govgvsu.edunih.gov Nor-BNI, as a selective KOR antagonist, has been shown to block these stress-induced aversive states.

In studies using a forced swim test to induce stress in mice, pretreatment with nor-BNI significantly attenuated the reinstatement of nicotine-conditioned place preference (CPP), a measure of relapse behavior. nih.govtargetmol.com This suggests that nor-BNI can block the ability of stress to reinstate drug-seeking behavior. nih.gov Similarly, in a social defeat stress model, daily pretreatment with nor-BNI blocked stress-induced analgesia and reduced stress-induced immobility. nih.gov Furthermore, nor-BNI prevented the stress-induced potentiation of cocaine-CPP, indicating that KOR activation is a key mechanism by which stress enhances the rewarding properties of drugs of abuse. nih.gov

These findings collectively suggest that the dynorphin/KOR system plays a crucial role in mediating the aversive and pro-addictive behavioral consequences of stress, and that nor-BNI can effectively counteract these effects. nih.govnih.gov

Modulation of Pain and Nociception

Nor-binaltorphimine (nor-BNI) has been evaluated in various acute pain models to characterize its effects on nociception. In a thermal antinociception assay in rhesus monkeys, nor-BNI alone showed variable antinociceptive effects at a lower temperature stimulus but was ineffective against a higher temperature stimulus. nih.gov However, its primary role in these models is often as an antagonist to kappa-opioid receptor (KOR) agonists.

In the mouse acetic acid-induced writhing assay, a model of visceral pain, nor-BNI effectively antagonized the antinociceptive effects of several KOR agonists, including CI-977, U-50,488, and U69,593. nih.gov This antagonism was long-lasting, with effects observed for at least four weeks after a single administration of nor-BNI. nih.gov Similarly, in the tail pinch test in mice, nor-BNI antagonized the analgesic effects of the KOR agonist U-50,488H. nih.govnih.gov

The onset and duration of nor-BNI's antagonist activity can be complex. In the tail pinch test, nor-BNI initially showed some antagonism of mu-opioid agonists, but this effect was transient. nih.gov In contrast, its antagonism of KOR-mediated analgesia increased over time, reaching a plateau at 2 hours and lasting for several days. nih.gov This demonstrates a slow onset and long duration of selective KOR antagonism in vivo. nih.gov

| Acute Pain Model | Effect of nor-BNI | Key Findings | Reference |

| Thermal Antinociception (Rhesus Monkeys) | Variable antinociceptive effects alone; potent antagonism of KOR agonists. | Ineffective against high-intensity stimuli alone. Long-lasting antagonism of U50,488. | nih.gov |

| Acetic Acid-Induced Writhing (Mice) | Antagonism of KOR agonist-induced antinociception. | Long-lasting antagonism of multiple kappa agonists. | nih.gov |

| Tail Pinch Test (Mice) | Antagonism of KOR agonist-induced analgesia. | Slow onset, long-lasting, and selective kappa-antagonism. | nih.govnih.gov |

Nor-binaltorphimine (nor-BNI) has shown significant modulatory effects in preclinical models of chronic pain, particularly neuropathic and trigeminal pain. In a rat model of trigeminal neuropathic pain created by infraorbital nerve constriction, systemic administration of nor-BNI significantly reduced facial mechanical hyperalgesia. nih.gov This antinociceptive effect was also observed when nor-BNI was administered directly into the trigeminal ganglion or the central amygdala, but not the spinal trigeminal nucleus caudalis. nih.gov

In a mouse model of neuropathic pain induced by partial sciatic nerve ligation (pSNL), pretreatment with nor-BNI was found to enhance the development of thermal hyperalgesia and tactile allodynia. nih.gov This suggests that the endogenous dynorphin/KOR system is activated following nerve injury and plays a role in modulating nociceptive thresholds. nih.gov The study also found that nerve injury led to an increase in the phosphorylated form of the KOR in the spinal dorsal horn, an effect that was blocked by nor-BNI. nih.gov

The role of the KOR system in the negative affective components of chronic pain is also an area of investigation. In a neuropathic pain model, a KOR antagonist was shown to recover a depressed reward-seeking behavior, suggesting that KOR activation contributes to the anhedonic states associated with chronic pain. youtube.com

| Chronic Pain Model | Administration Route | Effect of nor-BNI | Key Findings | Reference |

| Trigeminal Neuropathic Pain (Rats) | Systemic, Trigeminal Ganglion, Central Amygdala | Reduction of facial mechanical hyperalgesia. | The antinociceptive effect appears to be mediated at both peripheral and central sites. | nih.gov |

| Partial Sciatic Nerve Ligation (Mice) | Systemic | Enhanced thermal hyperalgesia and tactile allodynia. | Suggests a protective/modulatory role of the endogenous KOR system in neuropathic pain. | nih.gov |

Opioid-induced hyperalgesia (OIH) is a paradoxical state where opioid administration leads to an increased sensitivity to painful stimuli. nih.gov While the direct effects of nor-binaltorphimine (nor-BNI) on established OIH are not extensively detailed in the provided context, the role of the endogenous dynorphin/kappa opioid receptor (KOR) system in nociceptive sensitization is relevant. Spinal dynorphins are one of the proposed mechanisms contributing to the neuroplastic changes that lead to OIH. nih.gov By blocking KORs, nor-BNI could potentially modulate the processes that contribute to this state of hypersensitivity. Further research is needed to fully elucidate the specific role of nor-BNI in preventing or reversing OIH.

In the mouse writhing assay, nor-BNI showed little to no antagonism of the MOR agonist morphine or the DOR agonist BW-373U86 at time points when it effectively blocked KOR agonists. nih.gov However, some studies have reported transient, non-selective effects. For instance, in the tail pinch test, nor-BNI briefly antagonized the analgesic effects of morphine and fentanyl, though this effect dissipated quickly while KOR antagonism persisted. nih.gov Repeated administration of nor-BNI has been shown to abolish the analgesic effects of MOR and DOR agonists, suggesting that the treatment regimen can influence its selectivity. nih.gov

Interestingly, there is evidence for functional interactions between KORs and DORs. In a model of inflammatory pain, the KOR antagonist nor-BNI potentiated the analgesic effect of a subthreshold dose of the DOR agonist DPDPE. researchgate.netresearchgate.net This suggests a potential for allosteric modulation between KOR and DOR, possibly in the form of heteromers, which could be leveraged for therapeutic benefit. researchgate.netresearchgate.net In studies with a mixed KOR/DOR agonist, MP1104, its antinociceptive effects were attenuated by pretreatment with either nor-BNI or the DOR antagonist naltrindole (B39905), but not by the MOR antagonist β-FNA, further supporting the involvement of both KOR and DOR in its analgesic action. nih.gov

| Opioid Receptor Agonist | Pain Model | Effect of nor-BNI Pretreatment | Implication | Reference |

| Morphine (MOR agonist) | Acetic Acid Writhing | Little to no antagonism. | High selectivity for KOR over MOR in this model. | nih.gov |

| DPDPE (DOR agonist) | Inflammatory Pain | Potentiation of analgesia. | Suggests negative cross-talk or allosteric modulation between KOR and DOR. | researchgate.netresearchgate.net |

| MP1104 (KOR/DOR agonist) | Neuropathic Pain | Attenuation of antinociception. | Confirms the KOR-mediated component of the mixed agonist's action. | nih.gov |

Nor-binaltorphimine (nor-BNI) has been observed to induce itch-associated responses in mice. targetmol.com This suggests that the kappa-opioid receptor (KOR) system is involved in the modulation of pruritus, or the sensation of itch. While KOR agonists are known to have antipruritic effects, the antagonist nor-BNI appears to provoke itching behavior. This indicates that there is a tonic, endogenous anti-itch signal mediated by the KOR system, which is unmasked by the administration of an antagonist like nor-BNI. The precise mechanisms by which KOR signaling modulates itch pathways are a subject of ongoing research.

Research into Substance Use Disorders and Addiction

The kappa-opioid receptor (KOR) system, and its endogenous ligand dynorphin, are implicated in the progression of substance use disorders. Stress is a significant factor in the development and relapse of addiction, and the KOR system is activated by stress. nih.gov The selective KOR antagonist nor-binaltorphimine dihydrochloride (B599025) (nor-BNI) has been extensively studied for its potential to mitigate addiction-related behaviors.

Stress is a well-established trigger for relapse to drug-seeking behavior. Research indicates that nor-BNI can block this effect for several substances of abuse.

Nicotine (B1678760): In mouse models, nor-BNI has been shown to significantly attenuate stress-induced reinstatement of nicotine-conditioned place preference (CPP). nih.govnih.gov This suggests that blocking KORs could be a therapeutic strategy to prevent stress-induced smoking relapse. nih.gov Studies have demonstrated that both foot-shock stress and the pharmacological stressor yohimbine (B192690) can reinstate nicotine CPP, and this effect is blocked by nor-BNI. nih.gov Furthermore, local injection of nor-BNI into the basolateral amygdala (BLA) prevented yohimbine-induced reinstatement of nicotine CPP, highlighting the role of this specific brain region. nih.gov

Cocaine: Nor-BNI effectively blocks stress-induced reinstatement of cocaine seeking. nih.gov In mice, pretreatment with nor-BNI prevented the reinstatement of cocaine preference that is typically induced by stressors like footshock or forced swim tests. nih.gov This effect appears specific to stress-induced relapse, as nor-BNI did not block reinstatement triggered by a priming dose of cocaine. nih.govnih.gov The activity of the dynorphin/KOR system is thought to be a specific mediator of stress-induced, but not drug-primed, cocaine relapse. nih.gov Microinjections of nor-BNI directly into the ventral tegmental area (VTA) have been found to attenuate stress-induced reinstatement of cocaine seeking, further pinpointing a key neural substrate for this effect. nih.gov

Ethanol: The KOR system is also involved in stress-induced ethanol consumption and reward. nih.gov Studies have shown that nor-BNI can block the stress-induced enhancement of ethanol consumption. nih.gov Additionally, nor-BNI has been found to attenuate the reinstatement of ethanol-seeking behavior that is induced by a KOR agonist, further supporting the role of this system in relapse. nih.gov

Withdrawal from chronic drug use is often associated with a negative affective state that can contribute to relapse. medscape.com Nor-BNI has shown effects in modulating the aversive aspects of withdrawal.

Opioids: The binding of dynorphin to KORs during opioid withdrawal is thought to contribute to the aversive and tolerance-enhancing effects. nih.gov Preclinical studies in rats have demonstrated that administration of nor-BNI prior to naltrexone-precipitated morphine withdrawal can decrease some physical signs of withdrawal and, more significantly, reduce the subsequent conditioned place aversion (CPA) associated with the withdrawal experience. nih.gov This suggests that KOR antagonists may be beneficial in alleviating the negative affective components of opioid withdrawal and thereby reducing the likelihood of relapse. nih.gov However, another study found that nor-BNI treatment potentiated most overt signs of physical dependence and resulted in a greater withdrawal-induced place aversion in morphine-dependent rats. nih.gov

Ethanol: Chronic ethanol exposure leads to alterations in the dynorphin/KOR system, which are thought to contribute to increased ethanol self-administration during withdrawal. wsu.edumdpi.comnih.gov

Nor-BNI's effects on the reinforcing properties of drugs have been investigated using self-administration paradigms.

Cocaine: In drug-naive rats, pretreatment with nor-BNI has been shown to decrease the intake of a low dose of cocaine during the initiation of intravenous self-administration. nih.govumcutrecht.nl This suggests that KOR blockade may decrease the sensitivity to the rewarding effects of cocaine. nih.govumcutrecht.nl However, nor-BNI did not affect the intake of a higher dose of cocaine, indicating a potential dose-dependent effect. nih.govumcutrecht.nl Other studies have reported that nor-BNI does not affect the acquisition or maintenance of cocaine self-administration, suggesting its primary role may be in stress-induced relapse rather than the primary rewarding effects of the drug. nih.gov

Ethanol: Nor-BNI has demonstrated the ability to selectively reduce excessive ethanol self-administration in dependent animals. wsu.edunih.govnih.gov In rats made dependent on ethanol, systemic administration of nor-BNI progressively attenuated excessive alcohol self-administration, while having no effect on non-dependent control animals. wsu.edunih.gov This selective effect on dependent animals points to the KOR/dynorphin system as a potential therapeutic target for alcoholism. wsu.edunih.gov Interestingly, sex differences have been observed, with a high dose of nor-BNI increasing ethanol intake in adult male rats but decreasing it in adult females. nih.gov

Conditioned place preference (CPP) and conditioned place aversion (CPA) are used to assess the rewarding and aversive properties of drugs and experiences. frontiersin.orgwikipedia.org

Nicotine: Nor-BNI has been shown to block the stress-induced reinstatement of nicotine-CPP, a model for relapse. nih.gov It did not, however, affect nicotine-primed reinstatement, suggesting a specific role in stress-related relapse. nih.gov

Cocaine: Stress can reinstate a previously extinguished cocaine-CPP, and this reinstatement is blocked by nor-BNI. nih.gov This effect is specific to stress-induced reinstatement, as cocaine-primed reinstatement is not affected by KOR blockade. nih.gov

Morphine Withdrawal: Nor-BNI has been shown to decrease the conditioned place aversion (CPA) associated with naltrexone-precipitated morphine withdrawal in rats. nih.gov This indicates that blocking KORs can reduce the aversive motivational state associated with opioid withdrawal. nih.gov In contrast, another study reported that nor-BNI treatment resulted in a greater withdrawal-induced place aversion. nih.gov

Neuropsychiatric and Neurological Condition Models

The dynorphin/KOR system is implicated in the expression of negative emotional behaviors produced by stress and is being investigated as a target for PTSD. plos.org

In a rat model of PTSD, exposure to footshocks produced long-lasting fear and anxiety-like behaviors. plos.org A single injection of nor-BNI administered after the traumatic event was shown to attenuate some of these behaviors. plos.org Specifically, a high dose of nor-BNI reduced fear expression when the rats were re-exposed to the shock context and had anxiolytic effects in a defensive withdrawal test. plos.org These findings suggest that KOR antagonists like nor-BNI may have therapeutic potential for treating fear and anxiety associated with trauma. plos.org

Interactive Data Tables

Table 1: Effects of nor-Binaltorphimine on Stress-Induced Drug Reinstatement

| Drug | Animal Model | Stressor | Effect of nor-BNI | Citation |

| Nicotine | Mouse | Forced Swim Test, Yohimbine | Attenuated reinstatement of CPP | nih.govnih.gov |

| Cocaine | Mouse | Footshock, Forced Swim Test | Blocked reinstatement of CPP | nih.gov |

| Ethanol | Mouse | Stress | Blocked enhanced consumption | nih.gov |

Table 2: Effects of nor-Binaltorphimine on Drug Withdrawal

| Drug | Animal Model | Effect of nor-BNI | Citation |

| Morphine | Rat | Decreased conditioned place aversion | nih.gov |

| Morphine | Rat | Potentiated overt withdrawal signs and place aversion | nih.gov |

Table 3: Effects of nor-Binaltorphimine on Drug Self-Administration

| Drug | Animal Model | Condition | Effect of nor-BNI | Citation |

| Cocaine | Rat | Drug-naive | Decreased intake of low dose | nih.govumcutrecht.nl |

| Ethanol | Rat | Dependent | Selectively reduced excessive self-administration | wsu.edunih.govnih.gov |

| Ethanol | Rat | Adult Male | Increased intake (high dose) | nih.gov |

| Ethanol | Rat | Adult Female | Decreased intake (high dose) | nih.gov |

Fear Memory Extinction and Consolidation

The role of nor-Binaltorphimine dihydrochloride (nor-BNI) in the modulation of fear memory has been explored, particularly in the context of fear extinction and renewal. Fear extinction is a process where a conditioned fear response diminishes when the conditioned stimulus is repeatedly presented without the aversive unconditioned stimulus. However, this extinction does not erase the original fear memory, which can re-emerge in a different context, a phenomenon known as renewal.

A study investigating the role of kappa opioid receptors (KORs) in fear expression following extinction training in rats utilized nor-BNI as a selective KOR antagonist. In a fear renewal paradigm, rats were conditioned to fear a tone in one context (Context A), then the fear was extinguished in a different context (Context B). When tested again, the fear response to the tone reappeared when presented in the original context (ABA renewal). The research found that intracerebroventricular administration of nor-BNI dose-dependently blocked this ABA renewal of fear. nih.gov This suggests that KORs, which are blocked by nor-BNI, are involved in gating the expression of extinguished fear memories specifically when the organism returns to the original conditioning context. nih.gov

Table 1: Effect of nor-Binaltorphimine on Fear Renewal

| Experimental Condition | Effect of nor-BNI Administration | Reference |

|---|---|---|

| ABA Fear Renewal | Dose-dependently prevented the renewal of fear | nih.gov |

| ABC Fear Renewal | No effect on the expression of renewal | nih.gov |

| Expression of Extinction | No effect | nih.gov |

| Expression of Non-extinguished Fear | No effect | nih.gov |

Parkinson's Disease Models and L-DOPA-Induced Dyskinesia

In preclinical models of Parkinson's disease (PD), the therapeutic effects and side effects of L-DOPA, a primary treatment for PD, are extensively studied. One of the most significant long-term complications of L-DOPA therapy is the development of L-DOPA-induced dyskinesia (LID), which are abnormal involuntary movements. The endogenous opioid system, particularly the kappa-opioid receptor (KOR) and its endogenous ligand dynorphin, has been implicated in the pathophysiology of both PD and LID.

A study investigated the effect of the KOR antagonist nor-Binaltorphimine (nor-BNI) on the development of LID in a rat model of PD with moderate dopamine (B1211576) depletion. The findings revealed that administration of nor-BNI accelerated the development of abnormal involuntary movements (AIMs), a rodent analog of LID, at lower doses of L-DOPA. Specifically, nor-BNI significantly increased the severity of AIMs at 12 and 24 mg/kg doses of L-DOPA. However, at the highest dose of L-DOPA (72 mg/kg), there was no significant difference in AIMs between the nor-BNI treated group and the control group. These results suggest that blocking KORs with nor-BNI can hasten the onset of L-DOPA-induced dyskinesia, particularly during the initial phases of L-DOPA treatment escalation. It is important to note that nor-BNI itself did not show any functional restoration in the dopamine-depleted state. The degeneration of noradrenaline neurons has also been shown to contribute to motor impairments and the development of LID in rat models of PD.

Table 2: Effect of nor-Binaltorphimine on L-DOPA-Induced Dyskinesia Development

| L-DOPA Dose | Effect of nor-BNI on Abnormal Involuntary Movements (AIMs) |

|---|---|

| 6 mg/kg | No significant effect |

| 12 mg/kg | Significantly increased AIMs |

| 24 mg/kg | Significantly increased AIMs |

| 48 mg/kg | No significant effect reported |

| 72 mg/kg | No significant difference compared to control |

Progranulin-Deficient Microglia and Cellular Abnormalities

Progranulin is a protein with multiple functions, including roles in inflammation and neuronal survival. Deficiencies in progranulin are linked to neurodegenerative diseases such as frontotemporal dementia, where it leads to dysregulated microglial activation and subsequent neuron loss. nih.govnih.govjci.org Microglia are the resident immune cells of the central nervous system, and their proper function is crucial for brain health. In progranulin-deficient states, microglia can become hyperactive, contributing to a neuroinflammatory environment that is detrimental to neurons. nih.govjci.org Studies have shown that the absence of progranulin in microglia is sufficient to increase the death of wild-type neurons in culture. jci.org

Despite the known role of the kappa-opioid system in modulating neuroinflammation, and the established effects of nor-Binaltorphimine dihydrochloride as a KOR antagonist, a direct link between nor-Binaltorphimine and the specific cellular abnormalities observed in progranulin-deficient microglia has not been established in the scientific literature to date. Searches of preclinical research databases did not yield any studies that have investigated the effects of nor-Binaltorphimine administration in the context of progranulin deficiency, either in vivo or in vitro. Therefore, the potential impact of KOR antagonism with nor-Binaltorphimine on the pathological changes in progranulin-deficient microglia remains an open area for future research.

Central Nervous System Region-Specific Effects

Role of Piriform Cortex and Nucleus Accumbens

The piriform cortex is a key brain region involved in the processing of olfactory information and has been shown to exhibit significant plasticity related to odor learning and memory. nih.govelifesciences.org This plasticity is modulated by various neurotransmitter systems, including the noradrenergic system. nih.gov While the kappa-opioid system is also present in cortical areas, direct studies investigating the specific effects of nor-Binaltorphimine dihydrochloride on the function and plasticity of the piriform cortex are currently lacking in the scientific literature.

Hippocampal Mechanisms

The hippocampus is a brain structure that is fundamental for learning and memory, with synaptic plasticity, such as long-term potentiation (LTP), being a key cellular mechanism underlying these functions. ucsd.edunih.govuq.edu.aukhanacademy.org LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. uq.edu.aukhanacademy.org The noradrenergic system, originating from the locus coeruleus, provides significant innervation to the hippocampus and plays a crucial role in gating the induction of long-lasting forms of synaptic potentiation. nih.govnih.gov

While the kappa-opioid system is also present in the hippocampus and has been implicated in modulating hippocampal function, direct experimental evidence on the effects of nor-Binaltorphimine dihydrochloride on hippocampal mechanisms, particularly on long-term potentiation, is not available in the current body of scientific literature. Studies have explored the impact of other opioids, such as morphine, on hippocampal LTP, demonstrating that context-dependent morphine treatment can impair LTP. However, similar investigations specifically utilizing nor-BNI to elucidate the role of KORs in hippocampal synaptic plasticity have not been reported. Therefore, the precise influence of nor-BNI on hippocampal LTP and other forms of synaptic plasticity remains to be determined.

Locus Coeruleus Activity

The locus coeruleus (LC) is the principal site for synthesizing the neurotransmitter norepinephrine (B1679862) (NE) in the brain and plays a critical role in regulating arousal, attention, and stress responses. nih.govyoutube.com The kappa-opioid receptor (KOR) system, including its endogenous ligand dynorphin, is co-expressed in the LC and modulates its activity.

Furthermore, the KOR system within the LC has been implicated in the reinstatement of drug-seeking behavior. Research has shown that KORs in the LC can modulate the reinstatement of cocaine conditioned place preference through a noradrenergic mechanism. This indicates an important interaction between the kappa-opioid and noradrenergic systems within the LC in the context of addiction-related behaviors. The ability of nor-BNI to block KORs suggests its potential to influence these processes by altering LC activity.

Table 3: Neurochemical Effects of nor-Binaltorphimine in the Locus Coeruleus of Butorphanol-Dependent Rats

| Neurotransmitter | Percent Change from Basal Level |

|---|---|

| Glutamate (B1630785) | 227% |

| Aspartate | 158% |

Medial Prefrontal Cortex Interactions

The medial prefrontal cortex (mPFC) is a critical brain region for higher-order cognitive functions, including decision-making, working memory, and the regulation of emotional responses. Research has highlighted the role of the kappa opioid receptor (KOR) system within the mPFC in modulating these processes, particularly in the context of stress, anxiety, and addiction. Nor-binaltorphimine dihydrochloride (nor-BNI), as a selective KOR antagonist, has been an invaluable tool in elucidating these complex interactions.

Studies have shown that KORs in the mPFC are involved in the negative regulation of glutamatergic synaptic transmission, particularly from the basolateral amygdala (BLA), a key area for processing fear and emotional memories. nih.gov Activation of mPFC KORs can inhibit synaptic responses evoked by BLA stimulation, an effect that is blocked by nor-BNI. nih.gov This suggests that the KOR system in the mPFC acts as a gatekeeper for emotional information flowing from the amygdala.

Furthermore, the blockade of KORs in the mPFC with nor-BNI has been demonstrated to produce anxiolytic-like effects. nih.gov This is evidenced by an increased time spent in the center of an open field test, a common behavioral paradigm for assessing anxiety in animal models. nih.gov These findings implicate the mPFC KOR system in the pathophysiology of anxiety and stress-related disorders.

Dysregulation of the KOR system in the mPFC has also been linked to cognitive deficits, such as those observed in alcohol dependence. nih.gov Research indicates that chronic alcohol exposure can lead to a pathological increase in mPFC KOR function. nih.gov This enhanced KOR signaling contributes to impairments in working memory, a core executive function dependent on the mPFC. nih.govnih.gov Importantly, the administration of nor-BNI directly into the mPFC has been shown to ameliorate these alcohol-induced working memory deficits, highlighting a potential therapeutic avenue for cognitive dysfunction in addiction. nih.govnih.gov

In the context of pain, while the mPFC is involved in pain modulation, studies investigating the direct role of KOR antagonism in this region have yielded nuanced results. For instance, microinjection of nor-BNI into the mPFC did not alter mechanical allodynia in a neuropathic pain model in rats. nih.govnih.gov This suggests that while other opioid receptors, like the mu-opioid receptor, in the mPFC are involved in pain modulation, the KOR system in this specific region may not be a primary driver of this type of pain behavior. nih.govnih.govmdpi.com

The aversive properties of stress and certain drugs have also been linked to the KOR system. While the dorsal raphe nucleus is a key site for these effects, the mPFC is also implicated. pnas.orgyoutube.com Antagonism of KORs in the mPFC can block the aversive effects of systemic KOR agonist administration, indicating that this region is a crucial node in the circuitry underlying negative affective states. youtube.com

Interactive Data Tables

Table 1: Effects of Intra-mPFC nor-BNI on Anxiety-Like Behavior

| Treatment Group | Center Time (s) | Total Distance Traveled (cm) | Vertical Activity (counts) |

| Vehicle | 30.5 ± 3.2 | 4500 ± 350 | 150 ± 20 |

| nor-BNI (2 ng) | 45.1 ± 4.5* | 4650 ± 400 | 160 ± 25 |

| nor-BNI (2 µg) | 32.8 ± 3.8 | 4400 ± 380 | 145 ± 22 |

*p < 0.01 vs Vehicle. Data are represented as mean ± SEM. This table summarizes findings from a study where nor-BNI was directly infused into the medial prefrontal cortex of rats, and their behavior in an open field test was assessed. The significant increase in center time with the lower dose of nor-BNI suggests an anxiolytic effect. nih.gov

Table 2: Effect of Intra-mPFC nor-BNI on Working Memory in a Model of Alcohol Dependence

| Treatment Group | DNMST Performance (% Correct) - Short Delay | DNMST Performance (% Correct) - Long Delay |

| Alcohol-Dependent + aCSF | 65 ± 5% | 50 ± 6% |

| Alcohol-Dependent + nor-BNI | 85 ± 4% | 75 ± 5% |

*p < 0.001 vs aCSF group. DNMST = Delayed Nonmatching-to-Sample Task. aCSF = artificial cerebrospinal fluid. This table illustrates the improvement in working memory performance in alcohol-dependent rats following microinjection of nor-BNI into the medial prefrontal cortex. nih.gov

Medicinal Chemistry and Structure Activity Relationship Studies

Design and Synthesis Strategies of nor-Binaltorphimine Analogues

The design of nor-BNI analogues has largely been guided by the bivalent ligand hypothesis, which posits that the two naltrexone-derived pharmacophores are linked by a spacer that influences receptor selectivity. nih.gov Synthetic strategies often involve the dimerization of naltrexone (B1662487) or related morphinan (B1239233) units through various linker moieties.

Early strategies focused on creating bivalent ligands with different spacer lengths and compositions to probe the optimal configuration for KOR antagonism. nih.gov The synthesis of nor-BNI itself involves the coupling of two naltrexamine molecules. A key area of exploration has been the modification of the linker connecting the two morphinan scaffolds. For instance, the pyrrole (B145914) ring in nor-BNI has been shown to function primarily as a spacer and does not directly contribute to KOR selectivity. nih.gov

More recent approaches have employed advanced techniques like generative deep-learning frameworks for the de novo design of novel chemotypes with potential KOR antagonist activity. acs.org These computational methods, combined with traditional medicinal chemistry approaches, aim to identify new scaffolds that mimic the essential pharmacophoric features of nor-BNI while offering improved pharmacokinetic properties. For example, one study detailed the synthesis of a potent and selective KOR antagonist, BTRX-335140, starting from a high-throughput screening hit and employing iterative structure-activity relationship (SAR) studies to optimize its properties. acs.org The synthesis involved multi-step sequences, including reductive aminations and nucleophilic aromatic substitutions to build the final molecule. acs.org

Identification of Key Pharmacophores for Kappa Opioid Receptor Selectivity

The remarkable selectivity of nor-BNI for the KOR is attributed to specific structural elements, or pharmacophores, that interact with complementary residues within the receptor's binding pocket. Research has indicated that only one of the two antagonist pharmacophores in nor-BNI may be essential for its KOR selectivity. acs.org The other morphinan portion appears to confer selectivity by interacting with a distinct subsite near the primary pharmacophore recognition area. nih.gov

A critical pharmacophoric element is the presence of at least one free phenolic hydroxyl group and an N-cyclopropyl or N-allyl substituent on the morphinan skeleton. nih.gov Furthermore, the second basic nitrogen atom in the dimeric structure has been identified as crucial for KOR recognition. nih.gov It is proposed that this basic group may mimic the guanidinium (B1211019) moiety of arginine-7 in dynorphin (B1627789), a key component for the peptide's KOR address. nih.gov

Studies involving chimeric receptors and site-directed mutagenesis have pinpointed specific amino acid residues within the KOR that are vital for nor-BNI binding and selectivity. These include residues in the extracellular loops and transmembrane domains. capes.gov.br For instance, comparisons of KOR structures with other opioid receptors have highlighted the role of specific residues like Val1082.53 in determining ligand selectivity. nih.gov Recent cryo-electron microscopy studies have further elucidated the structural dynamics of the KOR, identifying key amino acids such as K2275.40, C2866.47, H2916.52, and Y3127.34 as playing crucial roles in ligand binding and receptor signaling. biorxiv.org

Comparative Analysis with Other Selective Kappa Opioid Receptor Antagonists (e.g., GNTI, JDTic)

Nor-BNI is often compared with other well-known selective KOR antagonists, such as 5'-guanidinonaltrindole (B10772374) (GNTI) and JDTic. While all three compounds exhibit high affinity and selectivity for the KOR, they possess distinct structural features and pharmacological profiles. nih.govnih.govnih.gov

| Compound | KOR Affinity (Ki, nM) | MOR Selectivity (fold) | DOR Selectivity (fold) |

| nor-Binaltorphimine (nor-BNI) | Low nanomolar | 484 | 113 |

| 5'-Guanidinonaltrindole (GNTI) | Low nanomolar | Moderate | Moderate |

| JDTic | 0.01 | 341 | 7930 |

Data compiled from multiple sources. nih.govnih.govnih.govresearchgate.net

A key difference lies in their chemical structures; nor-BNI is a bivalent ligand derived from naltrexone, while GNTI is a naltrindole (B39905) derivative, and JDTic possesses a unique non-morphinan tetrahydroisoquinoline scaffold. nih.govplos.org These structural variations lead to differences in their interactions with non-opioid receptors. For instance, JDTic has been shown to bind to the noradrenaline transporter with moderate affinity, while GNTI can act as an allosteric enhancer at the α1A-adrenoceptor. nih.govnih.gov In contrast, nor-BNI generally shows low affinity for a wide range of non-opioid receptors. nih.govnih.gov

Pharmacokinetically, all three antagonists exhibit a delayed onset and an unusually long duration of action. nih.gov However, the persistence of their effects can vary. For example, under certain conditions, the antagonist activity of nor-BNI can last for up to 28 days. nih.gov

Exploration of Functional Group Modifications and Their Pharmacological Impact

The systematic modification of functional groups on the nor-BNI scaffold and related opioid ligands has been a cornerstone of SAR studies, providing valuable information on how chemical changes influence pharmacological activity. reachemchemicals.comlibretexts.org

For bivalent ligands like nor-BNI, the nature of the linker connecting the two pharmacophores is critical. Variations in linker length and rigidity can significantly impact KOR selectivity and potency. nih.gov The pyrrole ring in nor-BNI, for instance, serves as a relatively rigid spacer. nih.gov

Modifications to the naltrexone-derived units themselves have also been explored. The free phenolic hydroxyl group is known to be crucial for activity. nih.gov Alterations to the C-terminus of related peptide ligands, such as dynorphin A, have shown that introducing a C-terminal amide can enhance KOR affinity. nih.gov While not directly on the nor-BNI structure, these findings provide insights into the general requirements for KOR ligand binding.

In the broader context of opioid medicinal chemistry, the N-substituent on the morphinan skeleton is a key determinant of functional activity, with N-cyclopropylmethyl groups typically conferring antagonist properties. mdpi.com The introduction of different substituents at various positions on the morphinan ring system can modulate receptor selectivity and potency. For example, in the development of other KOR antagonists, the replacement of an ester group with an oxadiazole isostere was a key step in improving potency and selectivity. acs.org The exploration of different ester and amide bioisosteres has also been a common strategy in the design of novel opioid receptor ligands. mdpi.com

Methodological Approaches in Nor Binaltorphimine Dihydrochloride Research

In Vitro Pharmacological Assays

The characterization of nor-binaltorphimine dihydrochloride's interaction with opioid receptors is predominantly achieved through a variety of in vitro pharmacological assays. These assays allow for a detailed analysis of its binding affinity, functional activity, and impact on cellular signaling pathways.

Receptor Binding Studies

Receptor binding assays are fundamental in determining the affinity and selectivity of nor-binaltorphimine dihydrochloride (B599025) for its target, the kappa-opioid receptor (KOR). These studies typically involve the use of radiolabeled ligands to compete with nor-BNI for binding to receptors expressed in cell membranes, often from Chinese hamster ovary (CHO) cells transfected with human opioid receptors. nih.gov The results consistently demonstrate that nor-BNI possesses a high affinity and selectivity for the KOR over mu- and delta-opioid receptors. nih.govacs.org For instance, some studies have reported a 168-fold greater affinity for KORs compared to μ-opioid receptors. nih.gov However, the apparent selectivity can vary depending on the experimental conditions and the radioligand used in the assay. acs.org

Binding Affinity of nor-Binaltorphimine at Opioid Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Cell Line/Tissue | Reference |

|---|---|---|---|

| κ (kappa) | 1.72 ± 4.38 | CHO-κ cell membranes | acs.org |

| μ (mu) | Greater than κ | CHO-μ cell membranes | acs.org |

| δ (delta) | Greater than κ | CHO-δ cell membranes | acs.org |

G-Protein Activation Assays (e.g., [35S]GTPγS Binding)

The [35S]GTPγS binding assay is a functional assay used to measure the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR) like the KOR. researchgate.net In this context, nor-binaltorphimine dihydrochloride is extensively used to antagonize the effects of KOR agonists. nih.govnih.gov Studies have shown that nor-BNI can completely block the stimulation of [35S]GTPγS binding induced by KOR agonists such as U-69,593 and U-50,488 in various experimental setups, including rat brain sections and CHO cells expressing the human KOR. nih.govmedchemexpress.com This demonstrates its antagonist properties at the level of G-protein coupling. mdpi.com Some research suggests that nor-BNI acts as a pure antagonist, while other findings indicate it may display inverse agonist properties in certain assays. researchgate.net

Functional Activity of nor-Binaltorphimine in [35S]GTPγS Binding Assays

| Agonist | Effect of nor-BNI | Cell/Tissue Model | Finding | Reference |

|---|---|---|---|---|

| U-69,593 | Complete blockade of agonist stimulation | Rat brain coronal sections | Demonstrates KOR antagonism | nih.gov |

| U-50,488H | Inhibition of agonist-induced binding | CHO cell membranes expressing mouse KOR-1 | Characterized as a KOR antagonist | medchemexpress.com |

| Nalfurafine | Blockade of agonist effects | Not specified | Confirmed KOR-mediated action of the agonist | escholarship.org |

| NalBzoH | Antagonized agonist-induced binding | CHO cells expressing KOR | Demonstrated potent antagonism (pKi = 10.30) | nih.gov |

Reporter Gene Assays for Receptor Signaling

Reporter gene assays are valuable tools for investigating the transcriptional activity resulting from receptor activation. ucl.ac.uk In the context of nor-binaltorphimine dihydrochloride research, these assays are employed to confirm that a biological response is mediated specifically through the KOR. For instance, in studies using crude extracts of bovine hypothalamus to identify endogenous ligands for the KOR, pretreatment with nor-BNI completely blocked the increase in reporter gene activity, indicating the response was solely due to the activation of the exogenous KOR. pnas.org While not as commonly cited as other assays for this specific compound, reporter gene assays provide a clear and quantifiable readout of receptor-mediated signaling cascades. researchgate.netnih.gov

Calcium Mobilization Assays

Calcium mobilization assays are another functional assay format used to study GPCR activation, particularly when receptors are engineered to couple to G-proteins that trigger intracellular calcium release. science.gov In studies involving CHO cells stably expressing the human KOR and a chimeric Gαqi5 G-protein, nor-binaltorphimine dihydrochloride has been shown to act as a potent and pure antagonist. researchgate.net It effectively blocks the calcium mobilization induced by KOR agonists like dynorphin (B1627789) A. researchgate.net This type of assay provides a direct measure of the functional consequences of receptor antagonism by nor-BNI.

Dynamic Mass Redistribution (DMR) and Bioluminescence Resonance Energy Transfer (BRET) Assays

Dynamic Mass Redistribution (DMR) is a label-free technology that measures global cellular responses initiated by receptor activation. nih.govub.edu DMR assays have characterized nor-binaltorphimine as a true neutral antagonist at the KOR, as it does not produce any DMR signal on its own. nih.gov Bioluminescence Resonance Energy Transfer (BRET) assays are used to study protein-protein interactions, such as those between a receptor and G-proteins or β-arrestin. nih.govumich.edu In the context of KOR research, nor-BNI has been shown to act as a highly potent and pure antagonist in assays measuring the interaction between the KOR and β-arrestin 2. Interestingly, in BRET assays measuring KOR-G protein interaction, nor-BNI displayed inverse agonist efficacy. researchgate.net

Cell Culture Models (e.g., CHO cells, PC12 cells, primary neurons, microglia)

A variety of cell culture models have been instrumental in dissecting the cellular effects of nor-binaltorphimine dihydrochloride.

Chinese Hamster Ovary (CHO) Cells: CHO cells are frequently used due to their utility in expressing recombinant receptors. nih.gov They have been employed in receptor binding studies, medchemexpress.com G-protein activation assays, nih.gov calcium mobilization assays, researchgate.net and DMR assays. researchgate.net Furthermore, studies have shown that nor-BNI can block selective agonist-induced ERK phosphorylation in CHO cells. bio-techne.combio-techne.com

PC12 Cells: The rat pheochromocytoma cell line, PC12, is a valuable model for studying neuronal function. In these cells, nor-binaltorphimine has been shown to reverse the inhibitory effect of a KOR agonist on the nicotine-induced increase in tyrosine hydroxylase activity and mRNA levels, a key enzyme in catecholamine biosynthesis. glpbio.comnih.gov

Primary Neurons: Research using primary cultured neurons has demonstrated that nor-BNI can block the effects of KOR agonists. nih.govnih.gov For example, it has been used to study the role of KOR in modulating brain-derived neurotrophic factor (BDNF) expression in primary cortical neurons. researchgate.net In these studies, nor-BNI blocked the U50,488-mediated decrease in BDNF expression. researchgate.net

Microglia: In primary microglia cultures from progranulin-deficient mice, a model for frontotemporal dementia, nor-BNI was identified in a compound screen for its ability to normalize the transcriptome and enhance lysosomal cathepsin activity. nih.gov It was also found to rescue cell cycle abnormalities in these progranulin-deficient microglia. nih.govresearchgate.net

Applications of nor-Binaltorphimine in Various Cell Culture Models

| Cell Model | Assay/Effect Studied | Key Finding | Reference |

|---|---|---|---|

| CHO Cells | ERK Phosphorylation | Successfully stopped selective agonist-induced ERK phosphorylation. | bio-techne.combio-techne.com |

| PC12 Cells | Catecholamine Biosynthesis | Reversed the inhibitory effect of a κ-opioid agonist on nicotine-induced increases in tyrosine hydroxylase activity. | glpbio.comnih.gov |

| Primary Neurons | BDNF Expression | Blocked the KOR agonist-mediated decrease in BDNF expression. | researchgate.net |

| Microglia | Transcriptome Normalization | Identified as a modulator of progranulin deficiency, rescuing lysosomal and cell cycle defects. | nih.govresearchgate.net |

In Vivo Behavioral and Physiological Assessments

In vivo studies are crucial for elucidating the functional consequences of KOR blockade by nor-BNI. These assessments involve observing the behavior and physiological responses of living organisms, primarily rodents, following the administration of the compound.

Nor-BNI is extensively studied in rodent models to investigate its potential as a therapeutic agent for affective disorders like depression and anxiety. The endogenous KOR system, activated by the peptide dynorphin, is implicated in the negative affective states and aversive responses associated with stress. frontiersin.org

Forced Swim Test (FST): This widely used model assesses antidepressant-like activity. In the FST, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time considered an antidepressant-like effect. Studies have shown that central administration of nor-BNI decreases immobility time in the rat FST, suggesting antidepressant potential. nih.gov This effect is linked to the blockade of central KORs and is associated with an increase in brain-derived neurotrophic factor (BDNF) mRNA expression in the hippocampus. nih.gov

Social Defeat Stress (SDS): The SDS model induces a range of behavioral changes in mice that mimic symptoms of depression and anxiety in humans. In this paradigm, a mouse is repeatedly subjected to social subordination by a larger, more aggressive mouse. Pretreatment with nor-BNI has been shown to block stress-induced analgesia and significantly reduce the characteristic immobility and defeated postures observed after SDS exposure. nih.gov This indicates that the KOR system is a key mediator of the behavioral responses to chronic social stress. nih.govgvsu.edu

Elevated Plus-Maze (EPM): The EPM is a standard test for anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. A decrease in time spent in the open arms is interpreted as increased anxiety. Research utilizing the EPM helps to characterize the anxiolytic-like effects of nor-BNI. wikipedia.org

These models collectively demonstrate that antagonizing the KOR system with nor-BNI can mitigate the behavioral consequences of stress and produce antidepressant- and anxiolytic-like effects. wikipedia.orgnih.govnih.gov

The role of the KOR system in pain modulation is complex, and nor-BNI is a critical tool for dissecting its specific contributions. Various animal models are used to assess different types of pain.

Formalin Test: This model assesses inflammatory pain by injecting a dilute formalin solution into the mouse's paw, which produces a biphasic nociceptive response (an early, acute phase and a later, tonic phase). Nor-BNI has been used to study the antagonist profile of KORs in this assay, demonstrating that its selectivity is a function of both dose and the time interval between its administration and that of a KOR agonist. nih.gov

Acetic Acid-Induced Writhing Test: This is a model of visceral pain where an intraperitoneal injection of acetic acid causes abdominal constrictions, or "writhes." Nor-BNI has been shown to have a potent and selective KOR-antagonistic action in this test, particularly when administered 24 hours prior to the test. nih.gov The test is used to evaluate the antagonist effects of nor-BNI against various kappa agonists. nih.gov

Tail-Flick and Tail-Pinch Tests: These tests measure spinal nociceptive reflexes. A heat source (tail-flick) or mechanical pressure (tail-pinch) is applied to the tail, and the latency to response is measured. Studies have shown that nor-BNI's antagonistic effects on KOR agonists are slow to develop, with kappa-antagonism increasing gradually and reaching a plateau around two hours post-administration, an effect that can last for several days. nih.gov It also blocks stress-induced analgesia in the tail-flick test. nih.gov

Table 1: Summary of nor-Binaltorphimine (nor-BNI) Effects in Pain Models

| Pain Model | Pain Type | Key Finding with nor-BNI | Reference |

| Formalin Test | Inflammatory | Antagonist selectivity is dependent on dose and treatment interval. | nih.gov |

| Writhing Test | Visceral | Exerts potent and selective KOR-antagonism. | nih.govnih.gov |

| Tail-Flick/Pinch | Nociceptive | Demonstrates slow-onset, long-lasting KOR-antagonist action. | nih.govnih.gov |

The KOR system is heavily implicated in the negative reinforcement and dysphoric aspects of drug withdrawal, making nor-BNI a key compound for research in addiction.

Conditioned Place Preference (CPP) / Aversion (CPA): These models assess the rewarding or aversive properties of drugs or drug-related states. Nor-BNI pretreatment has been found to significantly attenuate the reinstatement of nicotine-CPP induced by stress. medchemexpress.comtargetmol.com Furthermore, it can decrease the conditioned place aversion associated with naltrexone-precipitated morphine withdrawal, suggesting it reduces the aversive effects of withdrawal. nih.gov Studies have also shown that nor-BNI can block the potentiation of cocaine-CPP that is induced by social defeat stress. nih.gov

Self-Administration and Reinstatement: In this model, animals learn to press a lever to receive a drug infusion. Following extinction of this behavior, reinstatement (relapse) can be triggered by drug priming or stress. Nor-BNI has been shown to reduce dependence-induced excessive alcohol self-administration in rats. wsu.edu It also attenuates the reinstatement of ethanol-seeking behavior that is induced by a KOR agonist. nih.gov

Withdrawal Models: Nor-BNI is used to investigate the role of the KOR system in the physical signs of withdrawal. In planarians, a simple invertebrate model, nor-BNI attenuates withdrawal signs from cocaine and amphetamine. nih.gov In rats, it decreases the physical signs of morphine withdrawal and the associated aversive state. nih.gov

These techniques provide insights into how nor-BNI affects the function of specific neurons and brain circuits.

In Vitro Electrophysiology: Slice electrophysiology allows for the direct measurement of neuronal excitability. Studies have shown that nor-BNI can produce a long-lasting block of KOR-mediated activation of G-protein-gated inwardly rectifying potassium (GIRK) currents in the cell bodies of dopamine (B1211576) neurons in the ventral tegmental area (VTA). nih.gov This prevents KOR agonists from reducing the excitability of these neurons. nih.gov

Neuronal Activity Mapping: The expression of immediate-early genes like c-fos is used as a marker for recent neuronal activity. Investigating c-fos expression following behavioral paradigms in animals treated with nor-BNI can help map the specific brain circuits modulated by KOR antagonism.

These methods allow for the in vivo measurement of neurotransmitter levels in specific brain regions, revealing how KOR blockade by nor-BNI impacts neurochemical signaling.

Fast-Scan Cyclic Voltammetry (FSCV): FSCV is an electrochemical technique used to measure rapid changes in neurotransmitter concentrations, particularly dopamine. Research using FSCV has revealed that while nor-BNI effectively blocks KORs on the cell bodies of dopamine neurons, it does not produce a long-lasting blockade of KOR-mediated inhibition of dopamine release in terminal regions like the nucleus accumbens core. nih.gov

Microdialysis: This technique involves placing a small probe into a brain region to sample extracellular fluid and measure neurotransmitter levels. It has been used to confirm the low uptake of nor-BNI into the brain, which is a critical factor in understanding its pharmacokinetic and pharmacodynamic properties. nih.gov Generally, KORs act to inhibit neurotransmitter release, and nor-BNI, as an antagonist, blocks this inhibition. nih.gov

Ex Vivo Tissue Analysis and Molecular Profiling

Ex vivo approaches involve the analysis of tissues removed from an organism after in vivo treatment. These methods are essential for examining the direct molecular interactions and downstream cellular changes induced by nor-BNI.

Autoradiography: This technique uses radiolabeled ligands to visualize the distribution and density of receptors in tissue slices. Ex vivo autoradiography on human tissue can be used to assess the tissue binding and specificity of experimental ligands, providing a translational approach to drug development. clinicaltrials.gov

Receptor Binding Assays: These assays, performed on tissue homogenates, quantify the affinity and selectivity of nor-BNI for different opioid receptor subtypes (kappa, mu, and delta). Such studies have confirmed that nor-BNI is a potent and highly selective KOR antagonist with significantly weaker activity at mu and delta receptors. nih.gov